molecular formula C20H17FN6O3S2 B2384766 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852170-83-3

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2384766
CAS RN: 852170-83-3
M. Wt: 472.51
InChI Key: KDPPMAWBYRDCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O3S2 and its molecular weight is 472.51. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Imaging with PET

Research on compounds like DPA-714, a fluorine-18 labeled ligand for positron emission tomography (PET), demonstrates the utility of similar compounds in neuroimaging, specifically for imaging the translocator protein (18 kDa) associated with neuroinflammation (Dollé et al., 2008). This highlights the potential for derivatives to be used in diagnosing and studying neurodegenerative diseases.

Antimicrobial and Anti-inflammatory Agents

Another area of application is in the development of antimicrobial and anti-inflammatory agents. Compounds derived from similar structures have been explored for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant potential in drug development (Abu‐Hashem et al., 2020).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines closely related to the compound have been evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the synthesis, in vitro biological evaluation, [(18)F]-labeling, and in vivo neuroinflammation PET imaging, underscoring the compound's potential use in neuroinflammation research (Damont et al., 2015).

Antitumor Activities

Some compounds with similar structures have been synthesized and evaluated for their antitumor activities, suggesting that derivatives could be explored for anticancer research. The selective anti-tumor activities identified in these compounds indicate a potential application in developing novel anticancer therapies (Jing, 2011).

Central Nervous System Depressant Activity

Derivatives have also been explored for central nervous system depressant activity, demonstrating marked sedative actions. This research path suggests the potential of similar compounds in developing treatments for conditions requiring CNS depressants (Manjunath et al., 1997).

properties

IUPAC Name

2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O3S2/c1-10-8-32-19(22-10)23-13(28)9-31-17-14-16(26(2)20(30)27(3)18(14)29)24-15(25-17)11-4-6-12(21)7-5-11/h4-8H,9H2,1-3H3,(H,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPPMAWBYRDCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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